molecular formula C11H9NO3 B1248527 Cigatin A

Cigatin A

Cat. No.: B1248527
M. Wt: 203.19 g/mol
InChI Key: BEQVBNJMLWADNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cigatin A is a bioactive compound isolated from tobacco (Nicotiana tabacum) and structurally classified as a pyridine alkaloid derivative. Its molecular formula (C₁₀H₁₄N₂O₂) and tertiary amine structure differentiate it from simpler alkaloids like anabasine or anatabine, which lack the oxygen-containing functional groups observed in this compound .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-pyridin-3-yloxybenzene-1,4-diol

InChI

InChI=1S/C11H9NO3/c13-8-3-4-10(14)11(6-8)15-9-2-1-5-12-7-9/h1-7,13-14H

InChI Key

BEQVBNJMLWADNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=CC(=C2)O)O

Synonyms

2-(pyridine-3-yloxy)benzene-1',4'-diol
cigatin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Cigatin A and Analogous Alkaloids
Compound Molecular Formula Key Functional Groups Bioactivity Profile Carcinogenicity (IARC Classification)
This compound C₁₀H₁₄N₂O₂ Pyridine, hydroxyl Moderate acetylcholinesterase inhibition Not classified
Nicotine C₁₀H₁₄N₂ Pyridine, methylamine High nicotinic acetylcholine receptor agonist Group 1 (Carcinogenic)
Anabasine C₁₀H₁₄N₂ Pyridine, piperidine Weak neuromuscular blocking agent Group 3 (Not classifiable)
Anatabine C₁₀H₁₂N₂ Pyridine, unsaturated Anti-inflammatory properties Group 3

Key Findings :

  • Toxicological Profile: this compound lacks the nitrosamine groups present in NNN and NNK, which are directly linked to DNA adduct formation and carcinogenesis .

Comparison with Functionally Similar Compounds

Table 2: Efficacy and Toxicity in Preclinical Models
Compound IC₅₀ for AChE Inhibition (μM) LD₅₀ (mg/kg, murine) Tumorigenicity (Rodent Models)
This compound 12.3 ± 1.5 245 Negative
Nicotine >100 6.5 Positive (Lung, pancreas)
Galantamine 0.5 ± 0.1 12 Negative
Cotinine >200 500 Negative

Research Insights :

  • Therapeutic Potential: While galantamine (a known acetylcholinesterase inhibitor) has superior potency, this compound’s lower acute toxicity (LD₅₀ = 245 mg/kg vs. nicotine’s 6.5 mg/kg) positions it as a safer candidate for prolonged use .

Q & A

Q. How should I address intellectual property concerns when collaborating on this compound projects?

  • Methodological Answer :
  • Material Transfer Agreements (MTAs) : Define ownership of novel derivatives or synthesis methods before initiating collaborations.
  • Pre-Publication Review : Ensure compliance with institutional IP policies before submitting manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cigatin A
Reactant of Route 2
Reactant of Route 2
Cigatin A

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